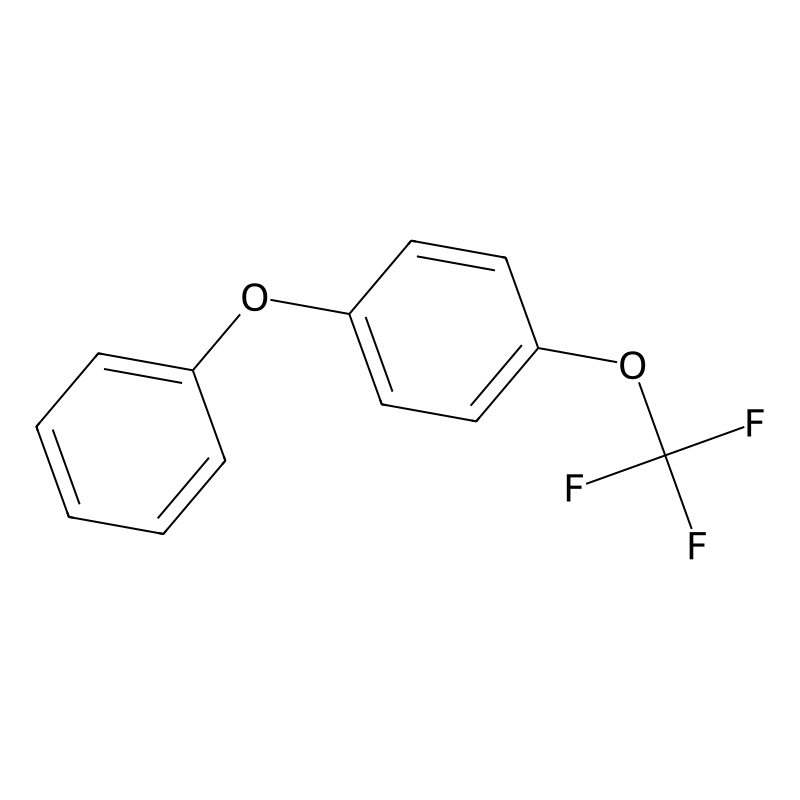1-Phenoxy-4-(trifluoromethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Phenoxy Group
The presence of a phenoxy group (Ph-O-) indicates possible applications in pharmaceutical research. Phenolic compounds are known for their diverse biological activities, and incorporating a phenoxy group can influence target molecule interaction and improve drug properties []. Further research is needed to determine if 1-Phenoxy-4-(trifluoromethoxy)benzene exhibits similar properties.
Trifluoromethoxy Group (OCF3)
The trifluoromethoxy group (OCF3) is a known electron-withdrawing group. This functionality can be useful in medicinal chemistry for modulating the properties of drug molecules. For example, introducing a trifluoromethoxy group can enhance metabolic stability and improve bioavailability []. Studies would be required to confirm if this is the case with 1-Phenoxy-4-(trifluoromethoxy)benzene.
Liquid Crystal Behavior
The combination of aromatic rings and the elongated structure of 1-Phenoxy-4-(trifluoromethoxy)benzene suggests potential liquid crystalline properties**. Liquid crystals are essential materials in various technological applications, including displays and electronic devices []. However, specific investigations into the liquid crystalline behavior of this compound are not available in the public domain.
1-Phenoxy-4-(trifluoromethoxy)benzene, also known as 4-(trifluoromethoxy)phenyl phenyl ether, is an organic compound characterized by the presence of a phenoxy group and a trifluoromethoxy substituent. Its molecular formula is and it has a molecular weight of approximately 252.22 g/mol. This compound features a trifluoromethoxy group, which significantly influences its chemical properties and biological activities due to the electronegative fluorine atoms that enhance its lipophilicity and stability.
- Electrophilic Aromatic Substitution: The trifluoromethoxy group can direct electrophiles to the ortho and para positions of the aromatic ring.
- Nucleophilic Substitution Reactions: The phenoxy group may engage in nucleophilic substitutions, particularly when activated by other substituents.
- Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
The biological activity of 1-Phenoxy-4-(trifluoromethoxy)benzene has been explored in various studies. It exhibits:
- Antimicrobial Properties: Some derivatives of trifluoromethoxy compounds have shown effectiveness against bacterial strains, suggesting potential applications in pharmaceuticals.
- Inhibitory Effects on Enzymes: The compound may act as an inhibitor for certain enzymes, although specific targets need further investigation.
- Potential Anticancer Activity: Preliminary studies suggest that compounds with similar structures may possess cytotoxic effects on cancer cell lines.
Several synthesis methods have been reported for 1-Phenoxy-4-(trifluoromethoxy)benzene:
- Direct Etherification: This method involves the reaction of phenol with 4-(trifluoromethoxy)benzyl chloride in the presence of a base like potassium carbonate.
- Borylation Reaction: Utilizing aryl bromides, borylation can be performed under mild conditions to introduce boron groups that can be further transformed into trifluoromethoxy derivatives .
- Nucleophilic Substitution: Starting from 4-bromo-phenol, nucleophilic substitution with a trifluoromethoxide source can yield the desired compound .
1-Phenoxy-4-(trifluoromethoxy)benzene finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for their potential therapeutic properties.
- Agricultural Chemicals: Due to its biological activity, it may be used in developing herbicides or pesticides.
- Material Science: The compound's unique properties make it suitable for use in advanced materials and coatings.
Similar Compounds
Several compounds share structural similarities with 1-Phenoxy-4-(trifluoromethoxy)benzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Iodo-4-(trifluoromethoxy)benzene | 103962-05-6 | 0.98 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 0.94 |
| 1-Iodo-2-(trifluoromethoxy)benzene | 175278-00-9 | 0.94 |
| 1-Bromo-3-Iodo-5-(trifluoromethoxy)benzene | 845866-78-6 | 0.81 |
| 2-Fluoro-1-Iodo-4-(trifluoromethoxy)benzene | 1321963-74-9 | 0.79 |
These compounds exhibit varying degrees of similarity based on structural features such as halogen substitutions and functional groups. The unique trifluoromethoxy group in 1-Phenoxy-4-(trifluoromethoxy)benzene distinguishes it from other analogs, potentially influencing its reactivity and biological interactions.








